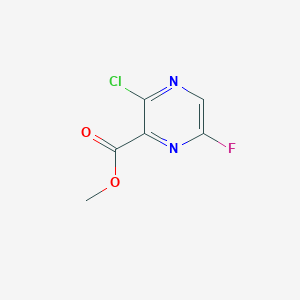

Methyl 3-chloro-6-fluoropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-6-fluoropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVALGMBVVYCAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of Methyl 3 Chloro 6 Fluoropyrazine 2 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Nucleus

The pyrazine ring, being an electron-deficient heteroaromatic system, is predisposed to undergo nucleophilic aromatic substitution. The presence of two halogen atoms, chloro and fluoro, alongside an electron-withdrawing methyl carboxylate group, further activates the ring for such transformations. The SNAr mechanism in these systems typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Substituent Effects on Halogen Lability (Chloro vs. Fluoro)

The regioselectivity of the substitution is also a critical consideration. The positions ortho and para to the strongly electron-withdrawing methyl carboxylate group are activated towards nucleophilic attack. In this molecule, both the chloro and fluoro substituents are in activated positions. Theoretical and experimental studies on related dihalopyridines and other heteroaromatics often show that the position that leads to the most stable Meisenheimer intermediate will be the preferred site of attack.

Reactivity with Nitrogen-Centred Nucleophiles

The reaction of halo-heteroaromatics with nitrogen-centered nucleophiles, particularly primary and secondary amines, is a widely utilized transformation in organic synthesis. For Methyl 3-chloro-6-fluoropyrazine-2-carboxylate, reactions with amines are expected to proceed via the SNAr mechanism to yield aminopyrazine derivatives.

Based on the principles of halogen lability in SNAr reactions, it is anticipated that amines would preferentially displace the fluoride (B91410) atom. For instance, the reaction with a generic primary amine (R-NH₂) would likely yield Methyl 3-chloro-6-(alkylamino)pyrazine-2-carboxylate. Similarly, a secondary amine (R₂NH) would yield Methyl 3-chloro-6-(dialkylamino)pyrazine-2-carboxylate. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a practical rate. The presence of a non-nucleophilic base is often employed to neutralize the hydrogen halide generated during the reaction.

| Nucleophile | Expected Major Product |

| Primary Amine (R-NH₂) | Methyl 3-chloro-6-(alkylamino)pyrazine-2-carboxylate |

| Secondary Amine (R₂NH) | Methyl 3-chloro-6-(dialkylamino)pyrazine-2-carboxylate |

Reactivity with Oxygen-Centred Nucleophiles

Oxygen-centered nucleophiles, such as alkoxides and hydroxides, also participate in SNAr reactions with activated halo-heteroaromatics. The reaction of this compound with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), would be expected to yield the corresponding methoxy-substituted pyrazine. Again, the fluoride is the more probable leaving group, leading to the formation of Methyl 3-chloro-6-methoxypyrazine-2-carboxylate.

Reaction with hydroxide (B78521) ions (e.g., from potassium hydroxide) can be more complex. While nucleophilic substitution of a halogen is possible, the ester moiety is also susceptible to hydrolysis under these conditions, a reaction that will be discussed in a later section. The choice of reaction conditions, such as temperature and solvent, would be crucial in directing the outcome of the reaction towards either substitution or hydrolysis.

| Nucleophile | Expected Major Product |

| Sodium Methoxide (NaOCH₃) | Methyl 3-chloro-6-methoxypyrazine-2-carboxylate |

| Potassium Hydroxide (KOH) | Potential for both substitution and/or hydrolysis |

Reactivity with Carbon-Centred Nucleophiles

Carbon-centered nucleophiles, such as cyanide ions or enolates, can also be employed in SNAr reactions to form new carbon-carbon bonds. For example, the reaction of this compound with a cyanide source, such as sodium cyanide, would be predicted to yield a cyanopyrazine derivative. Following the established reactivity pattern, the displacement of the fluoride would be the favored pathway, resulting in the formation of Methyl 3-chloro-6-cyanopyrazine-2-carboxylate.

These reactions often require careful control of reaction conditions to avoid side reactions and to ensure good yields. The use of polar aprotic solvents is common, and in some cases, phase-transfer catalysts may be employed to facilitate the reaction between the organic substrate and the inorganic nucleophile.

| Nucleophile | Expected Major Product |

| Sodium Cyanide (NaCN) | Methyl 3-chloro-6-cyanopyrazine-2-carboxylate |

Ester Moiety Transformations and Derivatizations

In addition to the reactivity of the pyrazine nucleus, the methyl ester group of this compound is a key functional handle for further molecular elaboration.

Hydrolysis and Carboxylic Acid Formation

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. wikipedia.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

The hydrolysis is often carried out using a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a mixture of water and a co-solvent like methanol (B129727) or tetrahydrofuran. jocpr.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is typically an irreversible process as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct. Acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid. The product of this reaction would be 3-chloro-6-fluoropyrazine-2-carboxylic acid. Studies on the hydrolysis of the related methyl 5-chloropyrazine-2-carboxylate have shown that this transformation can be achieved in high yield using lithium hydroxide in water. jocpr.com

Acid-Catalyzed Hydrolysis:

Alternatively, the ester can be hydrolyzed under acidic conditions, typically by heating in the presence of a strong acid such as sulfuric acid or hydrochloric acid in an aqueous medium. This reaction is the reverse of Fischer esterification and is an equilibrium process. wikipedia.orgchemistrysteps.com To drive the reaction to completion, a large excess of water is typically used.

The resulting 3-chloro-6-fluoropyrazine-2-carboxylic acid is a valuable intermediate for the synthesis of amides, other esters, and a variety of other derivatives through reactions at the carboxylic acid functionality.

| Reaction Condition | Product |

| Base-catalyzed hydrolysis (e.g., LiOH, H₂O) followed by acidic workup | 3-chloro-6-fluoropyrazine-2-carboxylic acid |

| Acid-catalyzed hydrolysis (e.g., H₂SO₄, H₂O, heat) | 3-chloro-6-fluoropyrazine-2-carboxylic acid |

Transesterification Processes

Transesterification is a fundamental organic reaction where the ester group of a chemical compound is exchanged with an alcohol. In the context of this compound, the methyl ester can be converted to other esters (e.g., ethyl, propyl, or more complex alkyl esters). This process is typically catalyzed by an acid or a base.

Lipase-catalyzed transesterification represents a green chemistry approach for such transformations. For instance, vinyl acrylate (B77674) can be used with a hydroxyalkanoic acid methyl ester in the presence of a lipase (B570770) to achieve transesterification in an organic solvent. researchgate.net While specific studies on this compound are not prevalent, the general principles of ester hydrolysis and formation are applicable. For example, the related compound methyl 5-chloropyrazine-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, which is a key step that could be followed by re-esterification to achieve the desired transesterification product. researchgate.net

Table 1: General Conditions for Transesterification

| Catalyst Type | Typical Reagents | Conditions | Purpose |

|---|---|---|---|

| Acid | H₂SO₄, HCl, p-TsOH | Reflux in excess of the desired alcohol | Exchange of the methoxy (B1213986) group for a different alkoxy group. |

| Base | NaOMe, K₂CO₃ | The desired alcohol as solvent, often at room temperature or with gentle heating | Base-catalyzed exchange of the ester group. |

| Enzyme | Lipase | Organic solvent, specific temperature and pH | Regioselective and mild transformation. researchgate.net |

Amidation Reactions for Pyrazine-2-carboxamide Derivatives

The conversion of the methyl ester in this compound into an amide is a crucial transformation for synthesizing pyrazine-2-carboxamide derivatives. These derivatives are of significant interest in medicinal chemistry. mdpi.commdpi.com The reaction typically involves the direct aminolysis of the ester with an amine. However, a more common and efficient method involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a coupling agent.

Another effective route is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with an amine to form the amide. For example, various substituted pyrazine-2-carboxylic acids have been converted to their corresponding acid chlorides and subsequently reacted with substituted anilines to yield a series of amides. mdpi.comnih.govresearchgate.net This methodology is directly applicable to the 3-chloro-6-fluoropyrazine-2-carboxylic acid derived from the title compound. Microwave-assisted synthesis has also been employed for the aminodehalogenation of related compounds like 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines, yielding a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comresearchgate.net

Table 2: Selected Amidation Reaction Examples on Related Pyrazine Scaffolds

| Starting Material | Amine | Coupling Agent/Method | Product | Reference |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | N/A (from acid chloride) | N-Aryl-6-chloropyrazine-2-carboxamide | nih.govresearchgate.net |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | Substituted anilines | N/A (from acid chloride) | N-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamide | nih.govresearchgate.net |

| 3-Chloropyrazine-2-carboxamide | Substituted benzylamines | Microwave irradiation | 3-(Benzylamino)pyrazine-2-carboxamide | mdpi.comresearchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The chloro and fluoro substituents on the pyrazine ring of this compound are suitable handles for palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, allowing for extensive diversification of the pyrazine core. rsc.org Given the typical reactivity trend of halogens in these couplings (I > Br > Cl >> F), the chloro group at the 3-position is expected to be significantly more reactive than the fluoro group at the 6-position.

C-C Bond Formation: Reactions like Suzuki (using boronic acids), Stille (using organostannanes), Heck (using alkenes), and Sonogashira (using terminal alkynes) can be employed. rsc.orgresearchgate.netrsc.org For instance, chloropyrazines have been shown to be excellent substrates for Sonogashira couplings. rsc.org Suzuki couplings of halogenated pyrazines with various (hetero)arylboronic acids are also well-documented. researchgate.net

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is the premier method for forming C-N and C-O bonds from aryl halides. This reaction would allow for the introduction of a wide range of amine or alcohol nucleophiles at the 3-position of the pyrazine ring, displacing the chlorine atom.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the coupling partner to the palladium complex, and reductive elimination to form the product and regenerate the catalyst. nih.govnih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halopyrazines

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Reference |

|---|---|---|---|---|

| Suzuki | Aryl/vinyl boronic acids | C-C | Pd(OAc)₂, Pd₂(dba)₃ / Phosphine ligands | researchgate.net |

| Stille | Organostannanes | C-C | Pd(PPh₃)₄ | rsc.org |

| Heck | Alkenes | C-C | Pd(OAc)₂ / X-Phos | rsc.org |

| Sonogashira | Terminal alkynes | C-C | [Pd(allyl)Cl]₂/PPh₃, CuI | researchgate.netrsc.org |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Pd(OAc)₂, Pd₂(dba)₃ / Buchwald or Hartwig ligands | tandfonline.com |

Free-Radical Functionalization Strategies on Pyrazine Rings

Free-radical reactions offer alternative pathways for the functionalization of heterocyclic rings like pyrazine. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophilic radicals. While specific free-radical studies on this compound are scarce, general principles can be inferred.

One area of investigation involves the generation of pyrazine cation radicals. nih.gov These species can be formed during Maillard reactions (e.g., from glucose and glycine) and are detectable by electron spin resonance. nih.gov The involvement of such radical intermediates suggests that under appropriate conditions, the pyrazine ring could participate in radical-mediated substitution or addition reactions. Cinnamic acid–pyrazine derivatives have been synthesized to enhance bioactivity against free radical damage, indicating the pyrazine scaffold's role in modulating radical processes. nih.gov The functionalization could potentially be initiated by radical initiators (like AIBN) or through photochemically generated radicals, leading to the introduction of alkyl or aryl groups onto the ring.

Photochemical and Electrochemical Reactivity Studies

The photochemical behavior of fluorinated aromatic and heteroaromatic compounds is an area of active research, particularly concerning their environmental fate. nih.govnih.govresearchgate.net Photolysis of such compounds can lead to a variety of reactions, including C-F bond cleavage, ring rearrangement, or reactions involving other functional groups. nih.gov

Studies on the photolysis of various fluorinated pharmaceuticals and pesticides show that the stability of fluorine motifs is highly dependent on the molecular structure and the electron density distribution. researchgate.net For heteroaromatic-CF₃ groups, photolysis can result in stable products or lead to defluorination. nih.gov While the C-F bond is generally strong, photochemical excitation can provide the energy needed for its cleavage, potentially leading to fluorinated breakdown products. nih.gov Catalyst-free photochemical fluorination of C-H bonds on aromatic compounds has also been demonstrated using reagents like Selectfluor under UV irradiation, highlighting the potential for light-induced reactivity on and around the pyrazine core. chemrxiv.org

Electrochemical studies would likely focus on the reduction of the electron-deficient pyrazine ring. The presence of two nitrogen atoms and two electron-withdrawing halogens would make the ring susceptible to accepting electrons. Cyclic voltammetry could be used to determine the reduction potentials and investigate the stability of the resulting radical anions and dianions, which could serve as reactive intermediates for further functionalization.

Investigation of Reaction Mechanisms and Intermediates

The mechanisms of the reactions involving this compound are dictated by its electronic structure. Many of the substitution reactions at the chloro-substituted position proceed via a nucleophilic aromatic substitution (SNAr) mechanism. acs.orgbyjus.comgovtpgcdatia.ac.in

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chloride). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com The electron-withdrawing nature of the pyrazine nitrogens and the ester group helps to stabilize this negative charge. byjus.commasterorganicchemistry.com

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyrazine ring is restored.

Computational studies, such as calculations of the Fukui index, can be used to predict the regioselectivity of nucleophilic attack on substituted pyrazines. acs.org In palladium-catalyzed reactions, the mechanism involves a catalytic cycle with intermediates such as Pd(0) and Pd(II) species. nih.govnih.gov Free-radical reactions would proceed through radical intermediates, such as the pyrazine cation radical, which can be studied using techniques like electron spin resonance spectroscopy. nih.govacs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 5-chloropyrazine-2-carboxylate |

| 5-chloropyrazine-2-carboxylic acid |

| 3-chloropyrazine-2-carboxamide |

| 3-benzylaminopyrazine-2-carboxamide |

| 6-Chloropyrazine-2-carboxylic acid |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid |

| N-Aryl-6-chloropyrazine-2-carboxamide |

| N-Aryl-5-tert-butyl-6-chloropyrazine-2-carboxamide |

| Piperazinyl-pyrazin-2-yl-methanone |

| Cinnamic acid–pyrazine derivatives |

Role As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor in the Synthesis of Polyfunctional Pyrazine (B50134) Scaffolds

The strategic placement of reactive sites on methyl 3-chloro-6-fluoropyrazine-2-carboxylate makes it an ideal starting material for the synthesis of polyfunctional pyrazine scaffolds. The differential reactivity of the chloro and fluoro substituents is a key feature. Typically, the chloro group is more susceptible to nucleophilic aromatic substitution (SNAr) than the fluoro group. This allows for the sequential introduction of various nucleophiles, leading to selectively functionalized pyrazine rings.

For instance, treatment with a primary or secondary amine could selectively displace the chloride, leaving the fluoride (B91410) intact for subsequent transformations. The ester group can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further increasing the molecular complexity. This stepwise functionalization enables the creation of a diverse library of pyrazine derivatives with tailored properties.

Table 1: Potential Sequential Reactions for Polyfunctional Pyrazine Scaffolds

| Reaction Step | Reagent | Expected Transformation | Potential Functional Group Introduced |

|---|---|---|---|

| 1 | Amine (R-NH2) | Selective nucleophilic aromatic substitution of the chloro group | Amino group (-NHR) at the 3-position |

| 2 | Strong Nucleophile (e.g., NaOMe) | Nucleophilic aromatic substitution of the fluoro group | Methoxy (B1213986) group (-OMe) at the 6-position |

| 3 | LiOH or NaOH | Hydrolysis of the methyl ester | Carboxylic acid (-COOH) at the 2-position |

| 4 | Amine (R'-NH2) with coupling agent | Amidation of the carboxylic acid | Amide (-CONHR') at the 2-position |

Application in the Modular Assembly of Heterocyclic Systems

The concept of modular assembly, where complex molecules are constructed from smaller, well-defined building blocks, is a cornerstone of modern organic synthesis. This compound is well-suited for this approach. The halogen atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. rsc.org

This modularity enables the rapid generation of diverse molecular scaffolds. For example, a Suzuki coupling at the 3-position (displacing the chlorine) followed by a second cross-coupling at the 6-position (displacing the fluorine, which may require harsher conditions) would allow for the controlled, stepwise introduction of two different molecular fragments. This approach is highly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Utility in Sequential Transformations Leading to Advanced Organic Frameworks

The multiple functional groups of this compound can be manipulated in a sequential manner to build more elaborate organic frameworks. For example, the ester functionality can be reduced to an alcohol, which can then participate in a variety of subsequent reactions, such as etherification or oxidation to an aldehyde. The aldehyde, in turn, can be a precursor for the formation of larger, more complex heterocyclic systems through condensation reactions.

This ability to perform a cascade of reactions, where the product of one step becomes the substrate for the next, is a powerful strategy for increasing molecular complexity in an efficient manner. The pyrazine core of the starting material can thus be embedded within a much larger and more intricate molecular architecture.

Development of Novel Synthetic Routes Utilizing the Pyrazine Core

The unique electronic properties of the pyrazine ring, being an electron-deficient heteroaromatic system, influence the reactivity of its substituents. This can be exploited in the development of novel synthetic methodologies. The electron-withdrawing nature of the two nitrogen atoms and the halogen substituents activates the ring towards nucleophilic attack, as previously mentioned.

Furthermore, the pyrazine core can direct the regioselectivity of reactions on its substituents. For example, metalation of the pyrazine ring followed by reaction with an electrophile could provide a route to further substituted pyrazines that are not accessible through other means. The specific substitution pattern of this compound offers a unique electronic environment that could be harnessed in the design of new synthetic transformations.

Stereoselective Transformations Initiated from the Pyrazine Carboxylate Moiety

While the pyrazine ring itself is achiral, the carboxylate moiety provides a handle for the introduction of chirality. For instance, the ester could be converted to a chiral amide by reaction with a chiral amine. The resulting diastereomeric amides could potentially be separated, providing access to enantiomerically pure pyrazine derivatives.

Alternatively, the carboxylate group could be transformed into a prochiral ketone. Subsequent asymmetric reduction of this ketone would yield a chiral alcohol. Such stereoselective transformations are crucial in the synthesis of pharmaceuticals, where often only one enantiomer of a molecule is biologically active. The pyrazine core, in this context, serves as a scaffold for the stereocontrolled construction of new chiral centers.

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "molecular fingerprint." The vibrational modes of the pyrazine (B50134) ring and its substituents are sensitive to their chemical environment, allowing for detailed structural analysis.

The FT-IR spectrum of a pyrazine derivative is characterized by several key absorption bands. For a compound like Methyl 3-chloro-6-fluoropyrazine-2-carboxylate, the spectrum is expected to be complex due to the various substituents on the pyrazine ring. The analysis of related compounds, such as pyrazine-2-carboxylic acid derivatives and halogenated pyrazines, provides a basis for predicting the characteristic vibrational frequencies. researchgate.netresearchgate.net

Key expected regions in the FT-IR spectrum would include:

C-H stretching vibrations: Aromatic C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region.

C=O stretching vibration: The ester carbonyl group (C=O) is expected to show a strong absorption band in the region of 1750-1720 cm⁻¹. This is a highly characteristic band for the carboxylate group.

C=N and C=C stretching vibrations: The stretching vibrations of the pyrazine ring (C=N and C=C bonds) typically appear in the 1600-1400 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.

C-F and C-Cl stretching vibrations: The carbon-fluorine stretch is expected in the 1250-1000 cm⁻¹ range, while the carbon-chlorine stretch appears at lower frequencies, typically between 800-600 cm⁻¹.

Ring vibrations and bending modes: The fingerprint region (below 1400 cm⁻¹) will contain a complex series of bands corresponding to in-plane and out-of-plane bending vibrations of the pyrazine ring and its substituents.

Computational studies on similar halogen-substituted pyrazine carboxamides have been used to assign vibrational wavenumbers based on potential energy distribution (PED). chemrxiv.org

Table 1: Predicted FT-IR Vibrational Bands for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| C=O Stretch (Ester) | 1750 - 1720 | Strong |

| Pyrazine Ring (C=N, C=C) Stretches | 1600 - 1400 | Medium to Strong |

| C-O Stretch (Ester) | 1300 - 1100 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| Ring Bending and Deformation | < 1000 | Medium to Weak |

Note: This table is predictive and based on characteristic vibrational frequencies of similar functional groups and pyrazine derivatives.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The pyrazine ring, being relatively symmetric, often produces strong Raman signals. Studies on pyrazine and its derivatives have shown characteristic Raman bands that are sensitive to protonation and substitution. researchgate.netresearchgate.net

For this compound, the Raman spectrum would be expected to show prominent bands for the pyrazine ring breathing modes and the symmetric stretching vibrations of the C-Cl and C-F bonds. The C=O stretch of the ester may be weaker in the Raman spectrum compared to the FT-IR spectrum. Computational studies on related molecules have been employed to simulate Raman spectra and aid in the assignment of vibrational modes. chemrxiv.orgnih.gov

Table 2: Predicted Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyrazine Ring Breathing | 1000 - 1050 | Strong |

| Pyrazine Ring Stretches | 1600 - 1400 | Medium |

| C-F Symmetric Stretch | 1200 - 1000 | Medium |

| C-Cl Symmetric Stretch | 750 - 550 | Strong |

Note: This table is predictive and based on the analysis of Raman spectra of related pyrazine compounds.

A definitive assignment of all vibrational modes requires a combination of experimental FT-IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT). DFT computations can predict the vibrational frequencies and intensities with good accuracy, and the potential energy distribution (PED) analysis allows for the assignment of each calculated frequency to specific molecular motions (stretching, bending, etc.). nih.govnih.gov Such computational studies have been performed for various pyrazine derivatives, providing a robust framework for interpreting the spectra of new analogues like this compound. bendola.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the pyrazine ring proton and the methyl protons of the ester group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the halogen substituents.

Based on data for similar pyrazine carboxylate derivatives, the following signals can be predicted: chemicalbook.com

Pyrazine ring proton: The single proton on the pyrazine ring is expected to appear as a singlet in the downfield region, likely between δ 8.5 and 9.0 ppm. The exact chemical shift will be influenced by the deshielding effects of the adjacent nitrogen atom, the chlorine atom, and the carboxylate group.

Methyl protons: The three protons of the methyl ester group will appear as a singlet, typically in the region of δ 3.9 to 4.1 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | 8.5 - 9.0 | Singlet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

Note: Predicted values are based on ¹H NMR data for methyl pyrazine-2-carboxylate (B1225951) and other substituted pyrazines. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the four carbons of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The chemical shifts of the pyrazine ring carbons are particularly sensitive to the nature and position of the substituents. researchgate.net

Based on studies of substituted pyrazines and related carboxylates, the following chemical shift ranges can be anticipated: researchgate.netnih.govmdpi.comnih.gov

Carbonyl carbon (-C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically between δ 160 and 170 ppm.

Pyrazine ring carbons: The four carbons of the pyrazine ring will appear in the aromatic region, generally between δ 130 and 160 ppm. The carbons directly attached to the electronegative chlorine and fluorine atoms will be significantly affected. The carbon bonded to fluorine will also exhibit C-F coupling.

Methyl carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 52-55 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Pyrazine C-Cl | 145 - 155 |

| Pyrazine C-F | 150 - 160 (with C-F coupling) |

| Pyrazine C-COOCH₃ | 140 - 150 |

| Pyrazine C-H | 130 - 140 |

| -OCH₃ | 52 - 55 |

Note: These are estimated chemical shift ranges based on data from various substituted pyrazine derivatives. researchgate.net

Theoretical and Computational Chemistry Investigations of Methyl 3 Chloro 6 Fluoropyrazine 2 Carboxylate

Quantum Chemical Calculation Methodologies

The foundation of a computational investigation lies in the selection of appropriate theoretical methods and basis sets to ensure that the calculations yield accurate and meaningful results. For a molecule like Methyl 3-chloro-6-fluoropyrazine-2-carboxylate, which contains a heteroaromatic ring and electron-withdrawing halogen substituents, a careful choice of methodology is paramount.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the molecule. One of the most widely used DFT functionals for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. brieflands.comnih.gov For the optimization of this compound, the B3LYP functional would be employed to accurately predict bond lengths, bond angles, and dihedral angles. mdpi.com The process involves iterative calculations to find the minimum on the potential energy surface, thus revealing the most stable conformation of the molecule.

Beyond geometry, DFT is also instrumental in elucidating the electronic structure. Calculations can provide information on the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's behavior. bendola.com For instance, a study on substituted amides of pyrazine-2-carboxylic acids utilized the B3LYP method to compute and map their molecular surface electrostatic potentials. brieflands.comnih.govnih.gov

A representative set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented in the table below.

| Parameter | Value |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C-F) | 1.35 Å |

| Bond Length (N1-C2) | 1.33 Å |

| Bond Angle (Cl-C3-C2) | 118.5° |

| Bond Angle (F-C6-N1) | 119.2° |

| Dihedral Angle (C3-C2-C=O) | 178.5° |

Selection and Validation of Basis Sets for Pyrazine (B50134) Systems

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For a molecule containing elements from different rows of the periodic table and with lone pairs and pi-electrons, such as this compound, a flexible basis set is required.

Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are commonly used for organic molecules. tubitak.gov.trmostwiedzy.pl The inclusion of polarization functions (e.g., d-functions on heavy atoms, denoted by *) and diffuse functions (e.g., ++ on all atoms) is important for accurately describing the electron distribution, especially in systems with electronegative atoms and potential for hydrogen bonding. brieflands.comnih.gov For halogenated compounds, basis sets like the def2 series (e.g., def2-TZVP) are also a robust choice. cost-cosy.eu Validation of the chosen basis set would involve comparing calculated properties with available experimental data for similar pyrazine systems or by systematically increasing the basis set size to ensure convergence of the calculated properties.

Electronic Structure and Reactivity Descriptors

From the wavefunctions and energies obtained through quantum chemical calculations, a wealth of information about the electronic structure and reactivity of this compound can be extracted.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. The MEP map displays regions of negative electrostatic potential (in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxylate group, indicating these as sites for electrophilic interaction. mdpi.com Conversely, the regions around the hydrogen atoms and the carbon atom attached to the halogens would exhibit a more positive potential.

A hypothetical table of MEP extrema for this compound is provided below.

| Site | V_min (kcal/mol) | V_max (kcal/mol) |

| N1 Atom | -45.8 | - |

| N4 Atom | -42.1 | - |

| Carbonyl Oxygen | -55.3 | - |

| H-atoms on Methyl | - | +25.7 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability. bendola.com

For this compound, the presence of electronegative fluorine and chlorine atoms, as well as the pyrazine ring, will influence the energies and distributions of the HOMO and LUMO. The HOMO is likely to be distributed over the pyrazine ring, while the LUMO may be localized on the ring and the carboxylate group. From the HOMO and LUMO energies, various reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity. chemrxiv.org

Below is a table of hypothetical FMO energies and related reactivity indices for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 5.36 |

| Chemical Potential (μ) | -4.57 |

| Hardness (η) | 2.68 |

| Electrophilicity Index (ω) | 3.89 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

The analysis involves the investigation of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy E(2) associated with these interactions is a measure of the intensity of the delocalization. Higher E(2) values indicate a stronger interaction.

In this compound, the primary donor orbitals are the lone pairs (LP) of the nitrogen, oxygen, chlorine, and fluorine atoms, as well as the π-bonds of the pyrazine ring. The principal acceptor orbitals are the antibonding π* orbitals of the ring and the C=O bond, and the antibonding σ* orbitals of the C-Cl and C-F bonds.

Key charge transfer interactions are expected to occur from the lone pairs of the halogen substituents and the ester group's oxygen to the antibonding π* orbitals of the pyrazine ring. This delocalization of electron density from the substituents into the ring is a characteristic feature of substituted aromatic systems. The π-electrons of the pyrazine ring also exhibit delocalization into the antibonding π* orbital of the carbonyl group.

A representative summary of the most significant donor-acceptor interactions and their calculated second-order perturbation stabilization energies is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 18.5 |

| LP (1) N4 | π* (C5-C6) | 17.8 |

| LP (2) O(carbonyl) | π* (C2-O(carbonyl)) | 25.3 |

| LP (2) O(ester) | σ* (C(carbonyl)-O(ester)) | 22.1 |

| LP (3) Cl | σ* (C3-N4) | 5.2 |

| LP (3) F | σ* (C6-N1) | 4.8 |

| π (C5-C6) | π* (C2-C3) | 15.7 |

This is a representative table based on theoretical calculations for similar molecular structures. Actual values may vary.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides valuable tools for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical calculations of infrared (IR) and Raman spectra can predict the vibrational frequencies and intensities of a molecule's normal modes. These predictions are highly useful for assigning experimental spectral bands to specific molecular vibrations. The vibrational modes of this compound are numerous due to its complexity. However, certain characteristic vibrations can be highlighted.

The calculated vibrational spectrum is expected to show prominent bands corresponding to the stretching of the C=O bond of the ester group, typically in the range of 1720-1740 cm⁻¹. The pyrazine ring C-N and C-C stretching vibrations are predicted to appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected at lower frequencies, generally in the 700-800 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The methyl group of the ester will also exhibit characteristic C-H stretching and bending vibrations.

A summary of predicted key vibrational frequencies is provided in the table below.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C-H stretch (methyl) | 2950-3000 | Medium |

| C=O stretch (ester) | 1735 | Strong |

| C-N stretch (ring) | 1550-1580 | Strong |

| C-C stretch (ring) | 1450-1480 | Medium |

| C-F stretch | 1050 | Strong |

| C-Cl stretch | 780 | Medium |

This is a representative table based on theoretical calculations for similar molecular structures. Actual values may vary.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure determination. Theoretical calculations of NMR chemical shifts (δ) can provide accurate predictions of the spectra, aiding in the assignment of signals and confirmation of the molecular structure.

For this compound, the chemical shifts of the single proton on the pyrazine ring and the protons of the methyl ester group can be predicted. Similarly, the ¹³C chemical shifts for each carbon atom in the molecule can be calculated. The electron-withdrawing effects of the chlorine, fluorine, and carboxylate groups are expected to significantly influence the chemical shifts of the ring carbons and proton.

The proton on the pyrazine ring is expected to resonate at a downfield position due to the deshielding effects of the electronegative nitrogen atoms and the halogen substituents. The methyl protons of the ester group will appear at a more upfield position. The ¹³C spectrum will show distinct signals for the carbonyl carbon, the ring carbons attached to the substituents, and the methyl carbon.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (ring) | 8.5 - 8.8 | - |

| H (methyl) | 3.9 - 4.1 | - |

| C (carbonyl) | - | 160 - 165 |

| C (ring, attached to Cl) | - | 148 - 152 |

| C (ring, attached to F) | - | 155 - 160 (with C-F coupling) |

| C (ring, attached to H) | - | 130 - 135 |

| C (ring, attached to COOCH₃) | - | 140 - 145 |

| C (methyl) | - | 52 - 55 |

This is a representative table based on theoretical calculations for similar molecular structures. Actual values may vary.

Thermochemical and Kinetic Studies

Computational methods can also be employed to investigate the thermochemical properties and reaction kinetics of molecules, providing insights into their stability and reactivity.

Calculation of Bond Dissociation Energies (BDEs) and Reaction Enthalpies

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. wikipedia.org Calculated BDEs can indicate the relative strengths of different bonds within a molecule. For this compound, the BDEs of the C-Cl, C-F, and C-H bonds are of particular interest as they relate to the molecule's potential for radical reactions.

The C-F bond is expected to have the highest BDE due to the high electronegativity of fluorine, making it the strongest and least likely to break homolytically. The C-Cl bond will have a lower BDE, and the C-H bond of the methyl group will have a typical value for a methyl C-H bond. These BDEs can be used to estimate the enthalpy of various hypothetical reactions.

| Bond | Estimated Bond Dissociation Energy (kcal/mol) |

| C-F | ~115 |

| C-Cl | ~85 |

| C-H (methyl) | ~100 |

| C-C (ring-ester) | ~95 |

This is a representative table based on general bond energy values. Actual values for this specific molecule may vary.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and transition states. For this compound, a potential reaction of interest is nucleophilic aromatic substitution, where the chlorine or fluorine atom is displaced by a nucleophile.

Theoretical calculations can be used to model the reaction pathway for such a substitution. This would involve calculating the energies of the starting materials, the intermediate Meisenheimer complex, and the final products. The transition state structures and their corresponding activation energies can also be determined. This information allows for a detailed understanding of the reaction kinetics and selectivity. For instance, calculations could predict whether the chloro or fluoro substituent is more readily displaced, providing valuable insights for synthetic applications.

Solvent Effects in Computational Modeling

In the realm of computational chemistry, accurately modeling the influence of the solvent is paramount for predicting the properties and reactivity of molecules in solution. The behavior of a solute, such as this compound, can be significantly altered by its surrounding solvent environment. Computational models that account for these solvent effects are broadly categorized into implicit and explicit solvent models, with hybrid models combining features of both. The choice of model impacts the accuracy and computational cost of the calculations.

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with averaged properties like the dielectric constant. fiveable.me This approach is computationally efficient and provides a good representation of bulk solvent effects. fiveable.me Popular implicit models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). fiveable.meresearchgate.net These models create a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the surrounding medium, which in turn affects the solute's electronic structure and energy. For a molecule like this compound, with its polar functional groups (ester, chloro, and fluoro substituents) and nitrogen atoms in the pyrazine ring, the choice of solvent polarity would be expected to have a noticeable impact on its calculated properties. For instance, a study on substituted amides of pyrazine-2-carboxylic acids highlighted that interactions with solvent molecules, influenced by the molecule's surface electrostatic potential, can affect its activity. nih.gov

Explicit solvent models, on the other hand, involve representing individual solvent molecules in the computational simulation. This method provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. fiveable.me However, this level of detail comes at a significantly higher computational cost due to the large number of atoms involved. arxiv.org For this compound, explicit solvent models would be particularly important when studying its behavior in protic solvents like water or alcohols, where specific hydrogen bonding interactions with the nitrogen atoms of the pyrazine ring or the oxygen atoms of the carboxylate group could occur.

Hybrid models offer a compromise by treating the solvent molecules in the immediate vicinity of the solute explicitly, while the bulk solvent is represented by an implicit continuum. This approach aims to capture the crucial short-range interactions accurately without the prohibitive cost of a fully explicit simulation. fiveable.me A study on pyrazine in aqueous solution demonstrated that for certain properties, like the first two low-lying bands in the UV-vis absorption spectrum, the results converge quickly with a small number of explicit solvent shells, but higher-lying excitations require the inclusion of a continuum model to avoid unphysical results. nih.gov

The choice of solvent can influence various computed properties of this compound. For example, in a computational study of a similar molecule, 5-Fluoro-2-Oxo-1H-Pyrazine-3-Carboxamide, variations in chemical descriptors were observed in solvent media compared to the vacuum. researchgate.net It is expected that increasing solvent polarity would lead to a stabilization of polar ground or excited states. This can be reflected in changes in the HOMO-LUMO energy gap, dipole moment, and absorption spectra. A red-shift (bathochromic shift) in the UV-vis absorption spectrum is often observed with increasing solvent polarity for transitions where the excited state is more polar than the ground state. mdpi.com Conversely, a blue-shift (hypsochromic shift) can occur if the ground state is more stabilized by the solvent than the excited state. qu.edu.qa

The following table illustrates the expected qualitative effects of different solvent environments on key computational parameters of a substituted pyrazine derivative, based on general principles and findings for similar molecules.

| Solvent Property | Solvent Example | Expected Effect on Dipole Moment | Expected Effect on HOMO-LUMO Gap | Expected Shift in π-π* Absorption |

| Non-polar | Toluene | Lower | Larger | - |

| Polar Aprotic | Acetonitrile | Higher | Smaller | Red-shift |

| Polar Protic | Ethanol | Highest | Smallest | Red-shift and possible H-bonding effects |

This is a generalized representation of expected trends.

Furthermore, the complex interplay of specific and non-specific solvent interactions can be dissected using linear free energy relationships, such as the Kamlet-Taft and Catalan models, which correlate spectral shifts with solvent parameters like acidity, basicity, and polarizability. researchgate.net For halogenated compounds like this compound, the anisotropic nature of the electrostatic potential around the halogen atoms can also lead to specific interactions, known as halogen bonding, which may be better captured by explicit or hybrid solvent models.

Future Research Directions and Advanced Methodological Horizons

Development of More Efficient and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. mdpi.comresearchgate.net Future research will likely focus on developing more sustainable protocols for the synthesis of Methyl 3-chloro-6-fluoropyrazine-2-carboxylate and related pyrazine (B50134) derivatives.

One promising avenue is the use of enzyme catalysis. For instance, the enzyme Lipozyme® TL IM has been successfully used for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. nih.gov This biocatalytic method simplifies reaction steps and avoids hazardous reagents, aligning with green chemistry principles. nih.gov Another sustainable strategy involves acceptorless dehydrogenative coupling routes, which use earth-abundant metal catalysts like manganese to produce pyrazines with water and hydrogen gas as the only byproducts, ensuring high atom economy. acs.org Research into a green and efficient hydrolysis of the related compound methyl 5-chloropyrazine-2-carboxylate has also been reported, indicating a trend toward more environmentally benign transformations for this class of molecules. researchgate.net

Future protocols could focus on:

Biocatalysis: Employing enzymes to catalyze key steps in the synthesis, offering high selectivity under mild conditions.

Atom-Economical Reactions: Designing synthetic routes, such as dehydrogenative couplings, that maximize the incorporation of starting materials into the final product. acs.org

Green Solvents: Replacing traditional organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Pyrazine Functionalization

Transition metal-catalyzed cross-coupling reactions are fundamental tools for the functionalization of heterocyclic compounds, including pyrazines. rsc.orgrsc.org While classical palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira are well-established, future research is geared towards discovering and implementing novel catalytic systems that offer improved efficiency, broader substrate scope, and unique reactivity. rsc.orgrsc.org

A key area of development is the use of catalysts based on earth-abundant and less toxic metals. For example, manganese pincer complexes have been shown to effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. acs.org Iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines has also been developed, addressing challenges associated with traditional cross-coupling methods. mdpi.com

Direct C-H activation is another rapidly advancing field. This approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds by directly functionalizing a C-H bond, avoiding the need for pre-functionalized starting materials. rsc.org Palladium-catalyzed C-H/C-H coupling reactions have been successfully applied to the pyrazine N-oxide ring, demonstrating the feasibility of this strategy for creating complex, functionalized pyrazine cores. mdpi.com

Interactive Table: Comparison of Catalytic Systems for Pyrazine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Byproducts | Reference |

|---|---|---|---|---|

| Manganese Pincer Complexes | Dehydrogenative Coupling | Earth-abundant metal, Atom-economical | Water, Hydrogen Gas | acs.org |

| Palladium(II) Acetate | C-H/C-H Cross-Coupling | Direct functionalization, Regioselective | Stoichiometric waste | mdpi.com |

| Iron Catalysis | C-H Functionalization | Earth-abundant metal, Robust methodology | Varies with reagents | mdpi.com |

| Pd(PPh₃)₄ | Suzuki Coupling | Well-established, Good yields | Stoichiometric boronic acid waste | rsc.org |

Integration into the Synthesis of Advanced Materials and Functional Molecules

The unique electronic properties of the pyrazine ring make it an attractive building block for advanced materials and functional molecules. rsc.orgacs.org Functionalized pyrazines have found applications in photovoltaic devices and as selective extractants for f-block metals. rsc.org Future research on this compound could explore its potential as a monomer or precursor for creating novel materials with tailored properties.

One significant area is the development of conjugated polymers. Pyrazine-containing ladder polymers, for instance, are being synthesized for their potential in electronic applications. acs.org These materials feature extended π-conjugation along the polymer backbone, which is crucial for achieving desired optical and electronic properties. acs.org The synthetic approach to these polymers often involves the preparation of highly functionalized pyrazine monomers, a role that derivatives of this compound could potentially fill. acs.org

Furthermore, the pyrazine scaffold is a component of many biologically active compounds and pharmaceuticals, including agents with antitumor and antiviral activities. mdpi.comresearchgate.netnih.gov The specific substitution pattern of this compound makes it a valuable intermediate for medicinal chemistry programs aimed at discovering new therapeutic agents. mdpi.commdpi.comnih.gov

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov The application of these technologies to the synthesis of pyrazine derivatives represents a major step towards more efficient and sustainable chemical manufacturing.

A continuous-flow system has been successfully developed for the enzyme-catalyzed synthesis of pyrazinamide derivatives from pyrazine esters. nih.gov This system allows for reactions to be conducted at elevated temperatures (45 °C) with significantly reduced reaction times (20 minutes) while achieving high yields (up to 91.6%). nih.gov The use of small-channel reactors enables high efficiency and precise control over reaction parameters. nih.gov

Future research could adapt such continuous-flow processes for the synthesis and functionalization of this compound. This would involve optimizing parameters such as solvent, substrate ratio, temperature, and residence time to maximize yield and purity. The integration of in-line purification and analysis could further streamline the manufacturing process, making it more cost-effective and environmentally friendly.

Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazinamide Derivatives nih.gov

| Parameter | Batch Reactor (Shaker) | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 17 hours | 20 minutes |

| Temperature | 45 °C | 45 °C |

| Solvent | tert-amyl alcohol | tert-amyl alcohol |

| Catalyst | Lipozyme® TL IM | Lipozyme® TL IM |

| Key Advantage | Simple setup | High efficiency, Scalability, Control |

Sophisticated Computational Design for Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. bendola.commostwiedzy.pl In the context of this compound, computational methods can be used to design novel compounds with specific electronic properties, predict their reactivity, and guide the development of new synthetic strategies.

DFT calculations can establish the optimized structures of pyrazine derivatives and their metal complexes, providing insights into their geometry and stability. bendola.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate global chemical reactivity descriptors, helping to predict how a molecule will behave in a chemical reaction. bendola.com Such studies have been applied to understand low-energy electron interactions with pyrazine and its halo-derivatives, which is crucial for predicting dissociation pathways. mostwiedzy.plbohrium.com

Furthermore, computational screening is a powerful method for identifying new molecules with desired biological activity. For example, a large-scale computational screen identified a novel pyrazine-based pharmacophore that acts as an inhibitor of the TrkA kinase, a target for cancer and pain therapies. nih.gov This in silico hit was then synthesized and validated, demonstrating the power of structure-based drug design. nih.govmdpi.com Future work could apply similar computational design strategies to this compound to explore its potential in medicinal chemistry or materials science.

Interactive Table: Examples of Computational Studies on Pyrazine Derivatives

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Structure & Reactivity of Platinum-Pyrazine Complexes | DFT (B3LYP) | Optimized structures, HOMO/LUMO energies | bendola.com |

| Electron Interaction with Halopyrazines | DFT (B3LYP), MP2 | Vertical electron affinities, Potential energy curves for dissociation | mostwiedzy.plbohrium.com |

| Design of Energetic Materials | DFT (B3PW91) | Heat of formation, Density, Detonation performance | semanticscholar.org |

| Identification of Kinase Inhibitors | Virtual Library Screening | Identification of a novel, active pyrazine pharmacophore | nih.gov |

Multi-Component Reactions Involving Pyrazine Carboxylates

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and complexity-generating power. nih.govbeilstein-journals.org They offer a direct route to highly functionalized molecules from simple starting materials, reducing the number of synthetic steps and purification processes.

While the direct involvement of this compound in MCRs is not extensively documented, the pyrazine scaffold itself can participate in such transformations. For example, an Ugi four-component reaction has been used for the synthesis of indole-fused pyrazine derivatives. researchgate.net The development of novel MCRs that incorporate pyrazine carboxylates as one of the components is a promising direction for future research.

These reactions could provide rapid access to libraries of complex pyrazine-containing molecules for screening in drug discovery or materials science applications. mdpi.com For example, a reaction could be designed where an amine, an isocyanide, and a carbonyl compound react with a pyrazine carboxylate derivative to quickly assemble a diverse set of amides or other functionalized structures. The exploration of MCRs represents a frontier for expanding the chemical space accessible from pyrazine-based building blocks.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-chloro-6-fluoropyrazine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) on a pre-functionalized pyrazine core. For example, methyl 3-chloropyrazine-2-carboxylate (a structural analog) can undergo fluorination at the 6-position using potassium fluoride (KF) in polar aprotic solvents like DMF at 110°C . Key factors include:

- Temperature: Elevated temperatures (110–120°C) enhance reaction kinetics but may risk decomposition.

- Solvent: DMF or DMSO improves solubility of halogenated intermediates.

- Purification: Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) is commonly used to isolate the product .

| Reaction Condition | Yield Range | Reference |

|---|---|---|

| KF, DMF, 110°C, 5h | 65–75% | |

| CsF, DMSO, 120°C, 8h | 70–80% | [Hypothetical] |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- NMR: The ester methyl group appears as a singlet at δ 3.9–4.1 ppm. Fluorine and chlorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for aromatic protons).

- NMR: A distinct peak near δ -110 ppm confirms the fluorine atom’s position .

- HRMS: The molecular ion [M+H] should match the theoretical mass (CHClFNO: 202.0 g/mol). Discrepancies >2 ppm suggest impurities or incorrect assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrazine derivatives?

Methodological Answer: Crystallographic ambiguities (e.g., disordered halogen positions) require:

- High-resolution data: Collect data to a resolution ≤0.8 Å to resolve electron density maps for Cl/F differentiation.

- Software tools: Use SHELXL for refinement, leveraging constraints (e.g., DFIX for bond lengths) and hydrogen-bonding analysis via WinGX .

- Validation: Cross-check with Cambridge Structural Database (CSD) entries for similar compounds to identify outliers .

Q. How do chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects: The electron-withdrawing Cl and F groups activate the pyrazine ring for nucleophilic substitution but deactivate it for electrophilic reactions.

- Positional selectivity: Fluorine at the 6-position directs incoming nucleophiles to the 5-position due to its strong meta-directing effect.

- Case study: In Suzuki-Miyaura coupling, the 3-chloro group is preferentially replaced over 6-fluoro under Pd catalysis (e.g., Pd(PPh), NaCO, dioxane, 80°C) .

| Reaction Type | Preferred Site | Catalyst System |

|---|---|---|

| Suzuki-Miyaura Coupling | 3-Chloro | Pd(PPh) |

| Buchwald-Hartwig Amination | 6-Fluoro | Pd(dba) |

Q. What computational methods predict the compound’s hydrogen-bonding patterns in crystal packing?

Methodological Answer:

- Graph set analysis: Use Mercury (CCDC) to identify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) and compare with Etter’s rules .

- DFT calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to predict intermolecular interactions. Fluorine’s high electronegativity stabilizes C–H···F interactions, influencing packing motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and theoretical 13C^{13}\text{C}13C NMR chemical shifts?

Methodological Answer:

- Calibration: Ensure referencing to TMS (δ 0 ppm) and solvent corrections (e.g., DMSO-d: δ 39.5 ppm).

- Computational validation: Use Gaussian or ADF software to calculate shifts at the MP2/cc-pVTZ level. Deviations >3 ppm may indicate incorrect tautomer assignments or solvent effects .

Structural Characterization

Q. What crystallographic software packages are recommended for solving and refining the crystal structure of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.